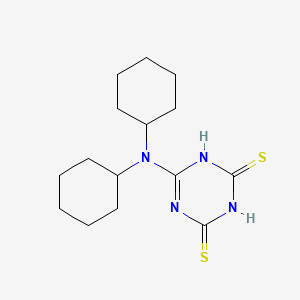
Diethyl 2-(2-quinolin-2-ylethyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(2-quinolin-2-ylethyl)propanedioate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring attached to a propanedioate moiety through an ethyl linker. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-quinolin-2-ylethyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a quinoline derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the quinoline derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
化学反应分析
Types of Reactions
Diethyl 2-(2-quinolin-2-ylethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the ester groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.
科学研究应用
Diethyl 2-(2-quinolin-2-ylethyl)propanedioate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new quinoline-based drugs.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of diethyl 2-(2-quinolin-2-ylethyl)propanedioate involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester that serves as a precursor in the synthesis of diethyl 2-(2-quinolin-2-ylethyl)propanedioate.
Quinoline: The parent compound of the quinoline ring system, known for its diverse biological activities.
Ethyl acetoacetate: Another ester commonly used in organic synthesis, similar in reactivity to diethyl malonate.
Uniqueness
This compound is unique due to the combination of the quinoline ring and the propanedioate moiety. This structure imparts specific chemical reactivity and biological activity that is not observed in simpler compounds like diethyl malonate or quinoline alone. The presence of the quinoline ring enhances the compound’s potential for interaction with biological targets, making it a valuable molecule in medicinal chemistry research.
属性
CAS 编号 |
47304-84-7 |
|---|---|
分子式 |
C18H21NO4 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
diethyl 2-(2-quinolin-2-ylethyl)propanedioate |
InChI |
InChI=1S/C18H21NO4/c1-3-22-17(20)15(18(21)23-4-2)12-11-14-10-9-13-7-5-6-8-16(13)19-14/h5-10,15H,3-4,11-12H2,1-2H3 |
InChI 键 |
XQZUNPZYXPKRCW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC1=NC2=CC=CC=C2C=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


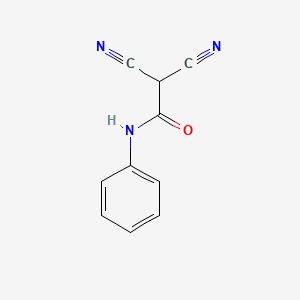

![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
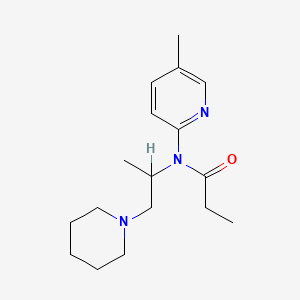

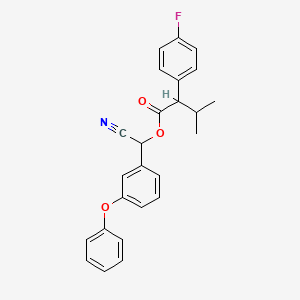
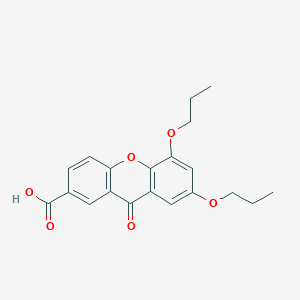
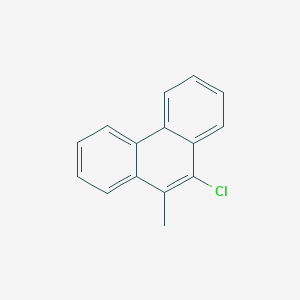
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)

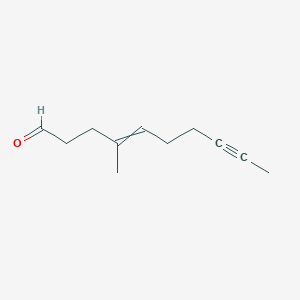

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
